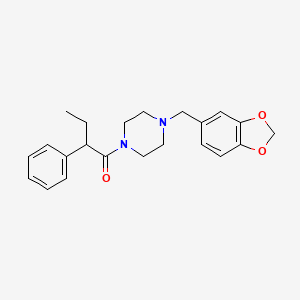
4,5-diphenyl-1H-pyrrole-2,3-dione
Übersicht
Beschreibung
4,5-diphenyl-1H-pyrrole-2,3-dione (DPPD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid that is insoluble in water and soluble in organic solvents. DPPD is a derivative of pyrrole, which is a five-membered aromatic heterocycle that contains one nitrogen atom. The chemical structure of DPPD consists of two phenyl rings attached to a pyrrole ring with a carbonyl group at position 2 and a keto group at position 3.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4,5-diphenyl-1H-pyrrole-2,3-dione derivatives have been synthesized for various applications. For instance, Moon et al. (2010) synthesized 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, evaluating their inhibitory activities on PGE(2) production in cells (Moon et al., 2010).
- Photophysical Properties : Studies like that by Lun̆ák et al. (2011) have investigated the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, providing insights into their photophysical behavior (Lun̆ák et al., 2011).
- Oxidation and Derivative Formation : Research by Sano et al. (1994) explored the oxidation of dioxopyrroline, leading to the selective formation of 2,3-dioxo-1,4-oxazine, showcasing the chemical versatility of these compounds (Sano et al., 1994).
Applications in Materials Science
- Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing this compound, highlighting their potential for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
- Thin Film Transistors : Guo, Sun, and Li (2014) used 1H-pyrrole-2,3-dione derivatives to construct copolymers for organic thin film transistors, demonstrating their utility in semiconductor technology (Guo, Sun, & Li, 2014).
Biochemical and Pharmaceutical Research
- Cytostatic Activity : Fernández Braña et al. (1989) synthesized and tested a series of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones for cytostatic activity, contributing to the exploration of potential medical applications (Fernández Braña et al., 1989).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) studied new 1H-pyrrole-2,5-dione derivatives as organic inhibitors of carbon steel corrosion, demonstrating their practical application in industrial settings (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
4,5-diphenyl-1H-pyrrole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(17-16(15)19)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHZJEYURJJPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387694 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79680-43-6 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3951660.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B3951687.png)
![N-{4-[5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B3951695.png)
![methyl (2S)-3-(1H-indol-3-yl)-2-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B3951699.png)
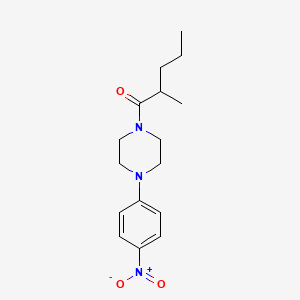
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3951706.png)
![1-ethyl-N-[3-(2-furyl)-1-methylpropyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3951717.png)
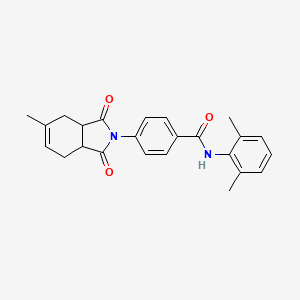
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3951725.png)
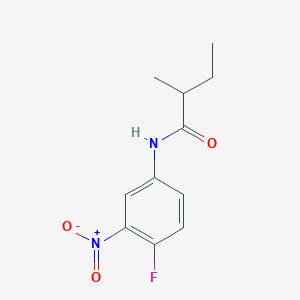
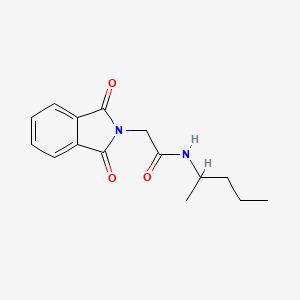

![N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3951760.png)
